molecular formula C15H15ClN6O B2731833 6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 320416-05-5

6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2731833
CAS No.: 320416-05-5
M. Wt: 330.78
InChI Key: JAARLOKYKWTFFM-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to form the triazole ring.

    Morpholine Substitution: The triazole intermediate is then reacted with morpholine under reflux conditions to introduce the morpholino group at the 2-position of the triazolopyrimidine ring.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted triazolopyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-(cinnamylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
  • 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
  • 4-[2-Chloro-6-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline

Uniqueness

6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the morpholino group, which imparts distinct physicochemical properties and biological activities. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their activity and applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O/c16-11-3-1-10(2-4-11)12-9-18-14-19-15(20-22(14)13(12)17)21-5-7-23-8-6-21/h1-4,9H,5-8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAARLOKYKWTFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=C(C=NC3=N2)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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